N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,3-dimethylphenylhydrazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
- N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOUREA
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the phenyl and benzoyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C22H29N3O4S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C22H29N3O4S/c1-6-27-18-12-16(13-19(28-7-2)20(18)29-8-3)21(26)24-25-22(30)23-17-11-9-10-14(4)15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,30) |
InChI Key |
ANMNQQGIDHPPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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